2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
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Overview
Description
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine, also known as HPDP, is a compound that has been of interest to researchers due to its potential use in the treatment of various neurological disorders.
Mechanism Of Action
The exact mechanism of action of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is not fully understood, but it is believed to act as a selective serotonin and dopamine reuptake inhibitor. It may also have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical And Physiological Effects
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition, which can help researchers study the specific effects of these neurotransmitters. However, one limitation is that 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has not been extensively studied in humans, so its effects and potential side effects are not well understood.
Future Directions
There are several potential future directions for research on 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine.
Synthesis Methods
The synthesis of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves the reaction of 3-hydroxyphenylcyclopropane with n-propylamine in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified using chromatography techniques to obtain pure 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine.
Scientific Research Applications
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to have neuroprotective effects and to increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
properties
CAS RN |
110901-84-3 |
---|---|
Product Name |
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine |
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
SGAIAYHFAITRSL-LSDHHAIUSA-N |
Isomeric SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O |
SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Canonical SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Other CAS RN |
110901-84-3 |
synonyms |
2-(3-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 3-OH-DPCA |
Origin of Product |
United States |
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